molecular formula C19H24O5 B042619 Gibberellin A20 CAS No. 19143-87-4

Gibberellin A20

Cat. No. B042619
CAS RN: 19143-87-4
M. Wt: 332.4 g/mol
InChI Key: OXFPYCSNYOFUCH-KQBHUUJHSA-N
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Description

Synthesis Analysis

GA20 synthesis involves several biochemical pathways within plants, bacteria, and fungi, showcasing its natural production and modifications. A notable method of preparing radioactive GA20 involved hydrogenation of GA5 methyl ester-16,17-epoxide, demonstrating the interconnected pathways of gibberellins synthesis (Murofushi, Durley, & Pharis, 1974). Additionally, the synthesis of GA20 and its analogues from GA3 highlights the complex chemical reactions underlying gibberellin biosynthesis and its regulation, illustrating the intricate steps of hydroxylation, oxidation, and reduction processes involved (Voigt & Adam, 1983).

Molecular Structure Analysis

GA20's molecular structure analysis is central to understanding its bioactivity and interaction with plant receptors. Its structure, characterized by spectroscopic methods, is essential for its role as a plant hormone, impacting its bioactivity and the specificity of its interactions with plant gibberellin receptors (Willis, Gaskin, & Macmillan, 1988).

Chemical Reactions and Properties

GA20 participates in various chemical reactions that alter its structure and function, including oxidation and reduction reactions that are critical for its role in plant growth regulation. The metabolism of GA20 to other gibberellins like GA1 and GA5 in a cell-free system from Phaseolus vulgaris illustrates its dynamic role in plant growth processes (Kamiya, Takahashi, Takahashi, & Graebe, 1984).

Scientific Research Applications

  • Radioactive Gibberellins in Research : Radioactive gibberellins, including GA20, are used in scientific research to study the structure and properties of various ligands. This helps in understanding how gibberellins interact with other molecules in the plant (Murofushi, Durley, & Pharis, 1974).

  • Regulation of Plant Growth : GA20 is involved in regulating gene expression in plants by binding to the nuclear receptor GID1 and promoting degradation of DELLA proteins. This process is crucial for plant growth and development (Murase, Hirano, Sun, & Hakoshima, 2008).

  • Fruit and Seed Development : In early-developing fruits of Pisum sativum, GA20 regulates pod growth, although high levels of GA20 are not necessary for normal seed development or subsequent germination. This indicates its role in specific developmental stages of plants (García-Martínez, Sponsel, & Gaskin, 2004).

  • Metabolism in Bryophyllum daigremontianum : GA20 is a native gibberellin of Bryophyllum daigremontianum plants. Its metabolism under different photoperiodic conditions has been studied to understand how daylight affects plant growth (Durley, Pharis, & Zeevaart, 2004).

  • Role in Rice Cell Elongation : OsDOG, a gibberellin-induced A20/AN1 zinc-finger protein, negatively regulates gibberellin-mediated cell elongation in rice. This highlights GA20's role in maintaining plant cell elongation and gibberellin homeostasis in rice (Liu et al., 2011).

  • Identification in Various Plants : GA20 has been identified in various plant tissues, including apples and Citrus sinensis, showing its widespread presence and importance across different species (Koshioka et al., 1985; Talón, Hedden, & Primo-millo, 1990).

  • Immunoassays for Gibberellins : Immunoassays have been developed for the quantitation of gibberellins, including GA20, in as little as 1 mg of vegetative plant tissue. This allows for more precise and less invasive measurement of GA20 in plant studies (Atzorn & Weiler, 2004).

  • Metabolism and Biological Activity : The metabolism and biological activity of GA20 have been extensively studied, revealing its conversion pathways and effects on plant morphology and development (Gilmour, Gaskin, Sponsel, & Macmillan, 1984; Ingram, Reid, & Macmillan, 1986).

Safety And Hazards

Gibberellin A20 should be handled with care. Avoid dust formation and breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Gibberellins, including Gibberellin A20, play important roles in regulating growth and development. They have been conclusively shown to control characteristics such as shoot elongation, seed germination, and fruit and flower maturation . Further studies on the optimization of endogenous hormonal levels can help in the expansion of the grain yield potential of rice .

properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h11-13,23H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFPYCSNYOFUCH-KQBHUUJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A20

CAS RN

19143-87-4
Record name Gibberellin A20
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19143-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A20
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019143874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
722
Citations
S Fujioka, H Yamane, CR Spray, BO Phinney… - Plant …, 1990 - academic.oup.com
[17- 13 C, 3 H]-Labeled gibberellin A 20 (GA 20 ), GA 5 , and GA 1 were fed to homozygous normal (+/+), heterozygous dominant dwarf (D8/+), and homozygous dominant dwarf (D8/D8…
Number of citations: 111 academic.oup.com
M Kobayashi, P Gaskin, CR Spray, BO Phinney… - Plant …, 1994 - academic.oup.com
The purpose of this study was to demonstrate the metabolism of gibberellin A20 (GA20) to gibberellin A1 (GA1) by tall and mutant shoots of rice (Oryza sativa L.) and Arabidopsis …
Number of citations: 51 academic.oup.com
G Schneider, E Jensen, CR Spray… - Proceedings of the …, 1992 - National Acad Sciences
The [6-2H]glucosyl ester of [17-13C,3H]gibberellin A20 (GA20) was injected into light-grown 14-day-old seedlings of normal, dwarf-1, and dwarf-5 maize (Zea mays L.). The plant …
Number of citations: 58 www.pnas.org
LM Alves, M Ruddat - Plant and cell physiology, 1979 - academic.oup.com
… Gibberellin-like substances of stems and leaves from Stevia rebaudiana were analyzed and gibberellin A20 was identified by gas chromatography-mass spectrometry. The presence of …
Number of citations: 49 academic.oup.com
N Murofushi, N Takahashi, T Yokota… - Agricultural and …, 1968 - Taylor & Francis
A new gibberellin, gibberellin A 20 (GA 20 ), was isolated from immature seeds of morning-glory (Pharbitis nil). Its structure was established as 4aα, 7α-dihydroxy-1β-methyl-8-…
Number of citations: 49 www.tandfonline.com
SB Rood, TJ Blake, RP Pharis - Plant Physiology, 1983 - academic.oup.com
Two maize inbreds, CM7 and CM49, and CM7 × CM49, their F 1 hybrid (which displayed significant heterosis), were examined with regard to response to exogenous gibberellin A 3 (…
Number of citations: 63 academic.oup.com
SB Rood, PB Kaufman, H Abe, RP Pharis - Plant physiology, 1987 - academic.oup.com
… dwarf-l mutation controls the 3ft-hydroxylation of gibberellin A20 to gibberellin Al. Planta 160:461-468 30. WEBSTER JH, MB WILKINS 1974 Lateral movement ofradioactivity from ['4C] …
Number of citations: 30 academic.oup.com
SB Rood, M Koshioka, TJ Douglas… - Plant Physiology, 1982 - academic.oup.com
After the application of 2.36 Curies per millimole [2,3- 3 H]gibberellin A 20 (GA 20 ) to 21-day-old maize (Zea mays L., hybrid CM7 × CM49) plants, etiolated maize seedlings, or …
Number of citations: 25 academic.oup.com
M Kobayashi, CR Spray, BO Phinney, P Gaskin… - Plant …, 1996 - academic.oup.com
The stepwise metabolism of gibberellin A12-aldehyde (GA12-aldehyde) to GA20 is demonstrated from seedling shoots of maize (Zea mays L.). The labeled substrates [13C,3H]GA12-…
Number of citations: 27 academic.oup.com
BR Campell, BA Bonner - Plant physiology, 1986 - academic.oup.com
… The Le gene controls the 3,-hydroxylation of gibberellin A20 to gibberellin Al. Planta 160: 455-463 7. INGRAM TJ, JB REID, WC PoTTs, IC MURFET 1983 Internode length in Pisum. …
Number of citations: 86 academic.oup.com

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